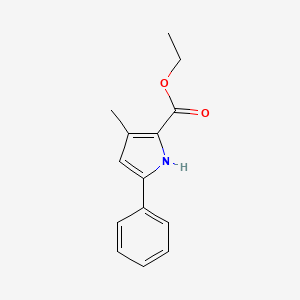

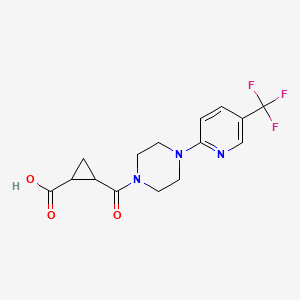

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.28 . This compound is typically in solid form .

Synthesis Analysis

The synthesis of Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate and similar compounds often involves various tactical approaches . For instance, one method involves an Au (I)-catalyzed propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides .Molecular Structure Analysis

The InChI code for Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is 1S/C14H15NO2/c1-3-17-14 (16)13-10 (2)9-12 (15-13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is a solid at room temperature . It should be stored in a dry environment at 2-8°C .科学的研究の応用

Medicinal Chemistry

- Field : Medicinal Chemistry .

- Application : Pyrrole containing analogs, such as Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate, are considered as a potential source of biologically active compounds . They are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

- Method of Application : The structure–activity relationship studies have been discussed along with their therapeutic applications . Various diversely functionalized pyrroles were synthesized under catalyst-free condition by using ionic liquid .

- Results : Some molecules as the main components of the market and clinical trials have also been discussed .

Lipid-Lowering Effects

- Field : Pharmacology .

- Application : Ethyl 2-Phenacyl-3-aryl-1H-pyrrole-4-carboxylate, a compound similar to Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate, has been studied for its lipid-lowering effects .

- Method of Application : The exact method of application or experimental procedures are not specified in the source .

- Results : Compounds demonstrated a marked reduction on the triglyceride content of the aorta with one compound also demonstrating a 39% reduction in the cholesterol content .

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

将来の方向性

The future directions for research on Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate and similar compounds could involve further exploration of their diverse therapeutic potential . This could include more in-depth studies on their synthesis, structure-activity relationships, and mechanisms of action.

特性

IUPAC Name |

ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-17-14(16)13-10(2)9-12(15-13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGPGCCMAZJHKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B2911605.png)

![methyl 3-[6-[(3-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2911611.png)

![4-Tert-butyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid](/img/structure/B2911612.png)

![N-[(5Z)-1-methyl-5-[[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-4-oxoimidazol-2-yl]acetamide](/img/structure/B2911616.png)

![N-(3-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2911625.png)